(5-Bromo-4-methylthiophen-2-yl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
(5-Bromo-4-methylthiophen-2-yl)(4-methylpiperazin-1-yl)methanone is an organic compound that features a thiophene ring substituted with a bromine atom and a methyl group, as well as a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-4-methylthiophen-2-yl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Bromination of 4-methylthiophene-2-carboxylic acid: This step involves the bromination of 4-methylthiophene-2-carboxylic acid to obtain 5-bromo-4-methylthiophene-2-carboxylic acid.
Formation of the acid chloride: The carboxylic acid is then converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂).
Coupling with 4-methylpiperazine: The acid chloride is then reacted with 4-methylpiperazine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-4-methylthiophen-2-yl)(4-methylpiperazin-1-yl)methanone can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and reduction reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution reactions: Products include various substituted thiophene derivatives.
Oxidation reactions: Products include sulfoxides and sulfones.
Reduction reactions: Products include thiol derivatives.
Coupling reactions: Products include biaryl compounds.
Scientific Research Applications
(5-Bromo-4-methylthiophen-2-yl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-Bromo-4-methylthiophen-2-yl)(4-methylpiperazin-1-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)-2-thienyl)methanone
- (4-Bromo-5-methylthiophen-2-yl)(4-ethylpiperazin-1-yl)methanone
Uniqueness
(5-Bromo-4-methylthiophen-2-yl)(4-methylpiperazin-1-yl)methanone is unique due to its specific substitution pattern on the thiophene and piperazine rings, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Properties
IUPAC Name |
(5-bromo-4-methylthiophen-2-yl)-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2OS/c1-8-7-9(16-10(8)12)11(15)14-5-3-13(2)4-6-14/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHASCQAFRNNYLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N2CCN(CC2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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